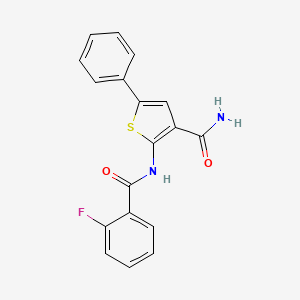

2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a fluorobenzamido group and a phenyl group attached to the thiophene ring

Mecanismo De Acción

Target of Action

The primary target of 2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide is mycolic acid synthesized by Pks 13 , which is a crucial component in the cell wall of mycobacteria . This makes it a promising target for the development of antitubercular agents .

Mode of Action

The compound interacts with its target, inhibiting the synthesis of mycolic acid . This disruption in the production of mycolic acid leads to a weakened cell wall, making the bacteria more susceptible to the immune response and other drugs .

Biochemical Pathways

The compound affects the mycolic acid synthesis pathway . By inhibiting the action of Pks 13, it disrupts the production of mycolic acid, a key component of the mycobacterial cell wall . This leads to downstream effects such as a weakened cell wall and increased susceptibility of the bacteria to immune responses and other drugs .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats . Following intravenous administration, the compound showed an elimination half-life (t½) of 8.98 minutes and a clearance (Cl) of 24.57 ml/min/kg . The area under the curve (AUC) from 0 to infinity was 41.76 min·mg/l . These parameters indicate the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability .

Result of Action

The result of the compound’s action is the inhibition of mycolic acid synthesis, leading to a weakened bacterial cell wall . This makes the bacteria more susceptible to the immune response and other drugs . In particular, the compound has shown potent antitubercular activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other drugs, the immune status of the host, and the specific strain of bacteria

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent under acidic or basic conditions.

Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced through an amide coupling reaction. This involves the reaction of a fluorobenzoic acid derivative with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Attachment of the Phenyl Group: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative and a suitable halogenated thiophene intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane.

Substitution: The fluorine atom in the fluorobenzamido group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

Reduction: Lithium aluminum hydride, borane, tetrahydrofuran (THF), and methanol.

Substitution: Amines, thiols, dimethylformamide (DMF), and potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: As a probe for studying biological processes and as a potential therapeutic agent.

Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Fluorobenzamido)-5-methylthiophene-3-carboxamide: Similar structure with a methyl group instead of a phenyl group.

2-(2-Fluorobenzamido)-5-phenylfuran-3-carboxamide: Similar structure with a furan ring instead of a thiophene ring.

2-(2-Fluorobenzamido)-5-phenylpyrrole-3-carboxamide: Similar structure with a pyrrole ring instead of a thiophene ring.

Uniqueness

2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide is unique due to the combination of its fluorobenzamido group, phenyl group, and thiophene ring. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds. For example, the presence of the fluorine atom can enhance the compound’s stability and bioavailability, while the thiophene ring can contribute to its electronic properties and reactivity.

Actividad Biológica

2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide, with the CAS number 924403-71-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and biological efficacy, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a phenyl group and a fluorobenzamido moiety. Its molecular weight is 340.37 g/mol, and it has the following structural formula:

Target of Action

The primary target of this compound is mycolic acid , synthesized by the enzyme Pks13, which is crucial for the integrity of the mycobacterial cell wall. The compound inhibits mycolic acid synthesis, leading to compromised bacterial cell wall integrity.

Mode of Action

The inhibition occurs through interaction with Pks13, thereby disrupting the biochemical pathways involved in mycolic acid synthesis. This action is particularly relevant in combating mycobacterial infections, including tuberculosis.

Pharmacokinetics

Pharmacokinetic studies in rats have revealed important parameters:

- Elimination Half-Life (t½) : 8.98 minutes

- Clearance (Cl) : 24.57 mL/min/kg

- Area Under Curve (AUC) : 41.76 min·mg/L

These findings indicate a rapid clearance from circulation, which may influence dosing regimens in therapeutic applications.

Antimicrobial Efficacy

Research indicates that this compound exhibits potent antimicrobial activity against various strains of mycobacteria. The compound's effectiveness can be quantified through Minimum Inhibitory Concentration (MIC) assays.

| Microorganism | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 0.5 |

| Mycobacterium smegmatis | 1.0 |

These results suggest that the compound could serve as a lead candidate for developing new anti-tuberculosis agents.

Case Studies

A notable study investigated the compound's effects on Mycobacterium tuberculosis in vitro. The results demonstrated significant reductions in bacterial viability at concentrations as low as 0.5 µg/mL after 48 hours of exposure. Furthermore, the study highlighted minimal cytotoxicity in mammalian cell lines at therapeutic concentrations.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the benzamide group enhances the compound's stability and bioavailability. Comparative studies with similar compounds lacking this modification showed reduced biological activity, emphasizing the importance of this functional group in optimizing therapeutic efficacy.

Propiedades

IUPAC Name |

2-[(2-fluorobenzoyl)amino]-5-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O2S/c19-14-9-5-4-8-12(14)17(23)21-18-13(16(20)22)10-15(24-18)11-6-2-1-3-7-11/h1-10H,(H2,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAGGYPVYBJXCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC=CC=C3F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.